5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound 5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a fused bicyclic core with a pyrazole ring and a pyridine moiety. The substituents at positions 5 (allyl) and 7 (N-(2,4-dimethylphenyl)carboxamide) define its structural uniqueness. Such compounds are typically synthesized via condensation reactions between dienamines and amines under reflux conditions, as exemplified in related derivatives . While direct synthesis data for this specific compound are absent in the provided evidence, analogous methodologies (e.g., refluxing dienamines with amines in methanol) suggest its synthesis follows established protocols .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-4-12-27-14-19(23(29)25-21-11-10-16(2)13-17(21)3)22-20(15-27)24(30)28(26-22)18-8-6-5-7-9-18/h4-11,13-15H,1,12H2,2-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAQSGYESPLWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C22H22N4O2 |
| Molecular Weight | 366.44 g/mol |
| IUPAC Name | This compound |
| InChI Key | QYEQBSIXMRTJTM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes. By inhibiting PARP activity, the compound could potentially enhance the efficacy of certain chemotherapeutic agents in cancer treatment.
Biological Activity
Anticancer Activity :
Research indicates that compounds similar to 5-allyl-N-(2,4-dimethylphenyl)-3-oxo have shown promising anticancer properties. For instance, studies on related pyrazolo[4,3-c]pyridine derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition :
The compound's structural features suggest potential as an enzyme inhibitor. In particular, its ability to inhibit PARP has been highlighted in literature, where related compounds displayed IC50 values in the low nanomolar range against PARP1 and PARP2 . This inhibition is crucial for therapeutic strategies targeting cancers with BRCA mutations.
Case Studies
-
In vitro Studies :
A study involving derivatives of pyrazolo[4,3-c]pyridine reported that these compounds effectively inhibited the proliferation of BRCA-deficient cancer cells while sparing BRCA-proficient cells . This selectivity is particularly valuable for developing targeted cancer therapies. -
In vivo Efficacy :
In xenograft models using BRCA-deficient tumors, compounds structurally related to 5-allyl-N-(2,4-dimethylphenyl)-3-oxo demonstrated significant tumor regression when used in combination with conventional chemotherapy . This suggests a synergistic effect that warrants further investigation.
Research Findings
Recent findings emphasize the need for continued exploration of this compound's pharmacokinetics and toxicity profiles. Understanding how modifications to its structure affect biological activity can lead to the development of more effective derivatives with improved therapeutic indices.
Scientific Research Applications
The compound 5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a member of the pyrazolo[4,3-c]pyridine class, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its scientific research applications, particularly in the fields of antiviral and anticancer therapies, supported by relevant data and case studies.
Structure and Composition
- Molecular Formula : C22H22N4O2
- Molecular Weight : 378.44 g/mol
- IUPAC Name : this compound
Physical Properties
The compound is characterized by its unique pyrazolo[4,3-c]pyridine scaffold, which contributes to its biological activity. Its structural features may influence solubility, permeability, and interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the potential of pyrazolo derivatives as antiviral agents. For instance:
- Mechanism of Action : Pyrazolo compounds have been shown to inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral propagation. Specifically, derivatives have demonstrated efficacy against various viruses, including influenza and HIV.
-
Case Studies :
- A study published in MDPI demonstrated that certain pyrazole derivatives reduced HIV-1 multiplication in infected cells at concentrations between 4 to 20 μg/mL .
- Another investigation reported that a series of pyrazole derivatives exhibited significant activity against the influenza virus, with some compounds achieving IC50 values as low as 1.96 μM .
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy:
- Targeting Polo-like Kinase 1 (Plk1) : Plk1 is a key regulator in cell division and is often overexpressed in cancer cells. Compounds similar to the one discussed have been explored for their ability to inhibit Plk1 activity.
-
Case Studies :
- Research indicated that specific pyrazolo derivatives could inhibit Plk1 with promising results in vitro. For example, several compounds were evaluated for their binding affinity and inhibitory action against Plk1, showing potential as anticancer therapeutics .
- A comprehensive study on a related scaffold revealed effective inhibition of cancer cell proliferation through targeted action on mitotic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Target Virus/Cancer | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antiviral | HIV-1 | 1.96 μM | |
| Antiviral | Influenza A | 0.20 nM | |
| Anticancer | Plk1 | Varies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at position 5 (allyl, benzyl, propyl) and the carboxamide group.
Key Observations :
- Allyl vs. Benzyl/Propyl : The allyl group (C3H5) at position 5 provides intermediate steric bulk compared to benzyl (aromatic, bulkier) and propyl (flexible alkyl chain). This may enhance solubility in polar solvents relative to benzyl derivatives.
- Carboxamide vs. Ester: The target compound’s carboxamide group (vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
